![molecular formula C26H50N4O8 B3113264 (3S,4S)-1-Boc-4-methyl-3-(methylamino)piperidine hemioxalate CAS No. 1946010-91-8](/img/structure/B3113264.png)
(3S,4S)-1-Boc-4-methyl-3-(methylamino)piperidine hemioxalate
Overview
Description
“(3S,4S)-1-Boc-4-methyl-3-(methylamino)piperidine hemioxalate” is a chemical compound with the molecular formula C14H26N2O6 . It is also known as "tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate" .
Molecular Structure Analysis
The molecular weight of “(3S,4S)-1-Boc-4-methyl-3-(methylamino)piperidine hemioxalate” is 318.37 . For a detailed molecular structure analysis, it would be best to refer to the compound’s MOL file .Scientific Research Applications
Pharmacological Applications of Piperidine Derivatives : Piperazine and its derivatives, including morpholine and piperidine analogues, show a broad spectrum of pharmacological applications. Researchers have developed various methods for synthesizing these derivatives, indicating their significance in drug discovery and development. Piperidine analogues have been explored for their potential in addressing diseases such as tuberculosis, showcasing their relevance in developing anti-mycobacterial agents. This highlights the role of piperidine structures in medicinal chemistry, especially in the design of drugs with specific therapeutic effects (Mohammed et al., 2015; Girase et al., 2020).
Synthesis and Evaluation of Piperidine Derivatives : The synthesis and evaluation of ligands for D2-like receptors, where arylcycloalkylamines such as phenyl piperidines and their arylalkyl substituents have been identified as pharmacophoric groups, exemplify the utility of piperidine derivatives in designing antipsychotic agents. This underscores the versatility of piperidine as a core structure in creating molecules with significant binding affinity and selectivity at specific receptors (Sikazwe et al., 2009).
Chemical and Pharmacological Diversity : The review on the chemical and pharmacological diversity of piperidine alkaloids from Pinus and related genera illustrates the wide range of biological activities exhibited by piperidine-based compounds. These activities include, but are not limited to, antimicrobial, anti-inflammatory, and neuroprotective effects, which further demonstrates the potential of piperidine derivatives in the development of new therapeutic agents (Singh et al., 2021).
properties
IUPAC Name |
tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24N2O2.C2H2O4/c2*1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4;3-1(4)2(5)6/h2*9-10,13H,6-8H2,1-5H3;(H,3,4)(H,5,6)/t2*9-,10+;/m00./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKASSJXQHAKDZ-JBWFWECBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)C(=O)OC(C)(C)C.CC1CCN(CC1NC)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1NC)C(=O)OC(C)(C)C.C[C@H]1CCN(C[C@H]1NC)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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